2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol 2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol CID 12304863 is a natural product found in Chrysopogon zizanioides with data available.
Brand Name: Vulcanchem
CAS No.: 18045-73-3
VCID: VC21021366
InChI: InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3
SMILES: CC1=CC2C(CC1)C(=C)CCC2C(C)CO
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol

CAS No.: 18045-73-3

Cat. No.: VC21021366

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol - 18045-73-3

Specification

Description CID 12304863 is a natural product found in Chrysopogon zizanioides with data available.
CAS No. 18045-73-3
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name 2-(7-methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Standard InChI InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3
Standard InChI Key MYDKPYLMJFRWOU-UHFFFAOYSA-N
SMILES CC1=CC2C(CC1)C(=C)CCC2C(C)CO
Canonical SMILES CC1=CC2C(CC1)C(=C)CCC2C(C)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator